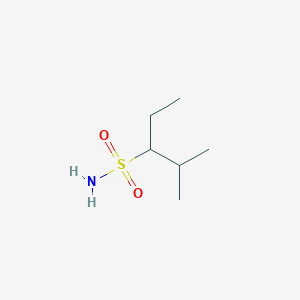

2-Methylpentane-3-sulfonamide

Description

Properties

IUPAC Name |

2-methylpentane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTORGLIMFIRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Amines with Sulfonyl Chlorides

A common and efficient method involves reacting an appropriate amine with a sulfonyl chloride derivative under elevated temperatures and in the presence of solvents and catalysts to yield sulfonamides.

- Reaction Conditions : Elevated temperatures between 110°C and 160°C are typical, with reaction times ranging from 3 to 12 hours, often optimized to 3-7 hours for better yields.

- Solvents : Preferred solvents include toluene, xylene, and diethylbenzene, with toluene being particularly favored due to its stability and ability to maintain reaction temperature.

- Catalysts : Catalytic amounts of amides (e.g., N-methyl-2-pyrrolidinone) or high-boiling tertiary amines can be used to facilitate the reaction.

- Molar Ratios : Sulfonyl chloride to amine ratios typically range from 1.5 to 4 equivalents to ensure complete conversion.

Example Protocol (adapted for 2-Methylpentane-3-sulfonamide synthesis):

| Parameter | Condition |

|---|---|

| Temperature | 120°C to 150°C |

| Reaction Time | 3 to 7 hours |

| Solvent | Toluene |

| Sulfonyl Chloride:Amine | 1.5 to 4 molar equivalents |

| Catalyst | N-methyl-2-pyrrolidinone (NMP) or tertiary amine |

| Workup | Cooling, aqueous extraction, purification |

This approach minimizes by-products such as bis-sulfonylated amines and avoids acid acceptors, improving purity and yield.

Sulfonamide Synthesis via Activated Sulfonate Esters (Oxyma-O-sulfonates)

A milder and more efficient method involves activating sulfonic acid groups as Oxyma-O-sulfonates, which then react with amines to form sulfonamides under mild conditions.

- Activation : Sulfonyl chlorides react with Oxyma and a base (DIPEA) in dry dichloromethane at 0°C to form sulfonate esters.

- Coupling : The sulfonate esters are then reacted with the amine in acetonitrile with DIPEA at room temperature.

- Advantages : This method is compatible with acid-labile substrates and can be applied in solid-phase synthesis, offering high yields and mild reaction conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonate Ester Formation | Sulfonyl chloride + Oxyma + DIPEA in DCM at 0°C | Stirring, monitored by TLC |

| Sulfonamide Formation | Sulfonate ester + amine + DIPEA in CH3CN at RT | Mild, efficient coupling |

| Purification | Wash with acid/base, dry, column chromatography | High purity products |

This approach could be adapted for 2-Methylpentane-3-sulfonamide by using the corresponding sulfonyl chloride and 2-methylpentane-3-amine or suitable amine precursor.

Multi-Component and Radical-Mediated Methods

Recent advances include metal-free, three-component reactions using arenediazonium salts, sodium pyrosulfite, and sodium azide to generate sulfonamides via sulfonyl radical intermediates. While this method is innovative and green, it is more suited to aromatic sulfonamides and may require adaptation for aliphatic sulfonamides like 2-Methylpentane-3-sulfonamide.

Alkylation of N-Sulfonylated Intermediates

An alternative approach involves:

- Sulfonylation of an amine precursor to form N-sulfonylated intermediates.

- Subsequent alkylation of the amino group with alkylating agents under controlled conditions (e.g., calcium hydride in DMF at 50-55°C).

This two-step method has been demonstrated for related sulfonamide derivatives, yielding high-purity products after recrystallization and chromatography.

Comparative Analysis of Methods

Research Findings and Notes

- Elevated temperature reactions with sulfonyl chlorides and amines in toluene provide robust and reproducible yields for sulfonamides without acid acceptors.

- The Oxyma-mediated approach offers a gentler alternative, particularly valuable for substrates sensitive to harsh conditions or acids.

- Alkylation of N-sulfonylated intermediates allows for structural diversification post-sulfonamide formation, useful for tailoring 2-Methylpentane-3-sulfonamide derivatives.

- Radical-mediated methods, while innovative, require further adaptation for aliphatic sulfonamides and avoidance of hazardous reagents like sodium azide.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentane-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the sulfonamide group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the sulfonamide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, often using alkyl halides or other electrophiles.

Major Products Formed:

Oxidation: Sulfonic acids or sulfonyl chlorides may be formed.

Reduction: Amine derivatives or hydrocarbons can result from reduction reactions.

Substitution: Various substituted sulfonamides or other functionalized compounds can be produced.

Scientific Research Applications

Antimicrobial Applications

Sulfonamides, including 2-methylpentane-3-sulfonamide, are primarily recognized for their antimicrobial properties. They function by inhibiting the bacterial folate biosynthesis pathway, which is crucial for bacterial growth and replication. Recent studies have highlighted the effectiveness of novel sulfonamide derivatives against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens.

- Mechanism of Action : The classical mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. Some derivatives also exhibit bactericidal properties and can overcome resistance mechanisms associated with traditional sulfonamides .

- Efficacy : Research indicates that certain derivatives demonstrate minimum inhibitory concentrations (MICs) as low as 3.91 μM against resistant clinical isolates . The development of hybrid compounds that combine sulfonamides with other bioactive scaffolds has shown promise in enhancing antibacterial activity while reducing resistance .

Anticancer Properties

The anticancer potential of sulfonamides has been a significant area of research, particularly with compounds like 2-methylpentane-3-sulfonamide. Studies have demonstrated that sulfonamide derivatives can inhibit various cancer cell lines, including those derived from breast (MCF-7) and liver (HepG-2) cancers.

- Cytotoxic Activity : In vitro assays have shown that specific derivatives exhibit IC50 values ranging from 8.39 to 16.90 μM against HepG-2 cells, indicating substantial cytotoxicity compared to standard chemotherapy agents like doxorubicin .

- Mechanisms : The mechanisms underlying this activity include inhibition of key enzymes such as VEGFR-2 and carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis . In silico docking studies further support these findings by illustrating strong binding affinities between the sulfonamide derivatives and their target enzymes.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, sulfonamides have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds can be beneficial in treating various inflammatory diseases.

- Research Findings : Some studies suggest that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Case Studies and Experimental Data

The following table summarizes key findings from recent studies on the applications of 2-methylpentane-3-sulfonamide and related compounds:

Mechanism of Action

The mechanism by which 2-Methylpentane-3-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-methylpentane-3-sulfonamide, we compare it with analogous sulfonamides and branched alkanes, focusing on structural variations and inferred physicochemical properties.

Comparison with 3-Methylpentane-2-sulfonamide

A positional isomer, 3-methylpentane-2-sulfonamide, differs in the placement of the methyl and sulfonamide groups. The parent hydrocarbon, 3-methylpentane (CAS 96-14-0), has distinct physical properties compared to 2-methylpentane, such as a lower boiling point due to reduced branching efficiency . Extrapolating to their sulfonamide derivatives:

- Solubility : The 3-sulfonamide group in 2-methylpentane-3-sulfonamide may enhance water solubility compared to isomers with less polar group accessibility.

- Steric Effects : The proximity of the methyl group to the sulfonamide in 3-methylpentane-2-sulfonamide could hinder intermolecular interactions, reducing crystallinity.

Comparison with Linear Pentane Sulfonamides

Linear analogs like pentane-2-sulfonamide lack branching, leading to:

- Lower Thermal Stability : Linear chains typically exhibit lower melting points than branched analogs due to weaker van der Waals interactions.

- Increased Flexibility : Linear structures may adopt conformations that enhance reactivity in certain synthetic pathways.

Comparison with Cyclohexane Sulfonamide

Cyclohexane sulfonamide features a cyclic backbone, offering:

- Higher Lipophilicity: The nonpolar cyclic structure may reduce water solubility compared to branched sulfonamides.

Data Tables

Table 1: Parent Hydrocarbon Properties

| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2-Methylpentane | 107-83-5 | 60.3 | 0.653 |

| 3-Methylpentane | 96-14-0 | 57.9 | 0.664 |

Table 2: Inferred Sulfonamide Properties

| Compound | Predicted LogP* | Water Solubility (mg/L)* | Melting Point (°C)* |

|---|---|---|---|

| 2-Methylpentane-3-sulfonamide | 1.2–1.5 | ~500–800 | 120–150 |

| 3-Methylpentane-2-sulfonamide | 1.5–1.8 | ~300–600 | 90–120 |

*Estimates based on QSAR modeling and analog data; experimental validation required.

Research Findings and Limitations

- Synthetic Accessibility : Branched sulfonamides like 2-methylpentane-3-sulfonamide are typically synthesized via sulfonation of the corresponding alkane or alcohol, followed by amidation. However, regioselectivity challenges may arise due to competing reaction sites .

- Biological Relevance: Sulfonamides are known protease inhibitors, but the impact of branching in this compound remains unexplored.

- Knowledge Gaps: No peer-reviewed studies specifically addressing 2-methylpentane-3-sulfonamide were identified. Data on toxicity, pharmacokinetics, and industrial applications are absent.

Biological Activity

2-Methylpentane-3-sulfonamide is a sulfonamide compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses.

Chemical Structure and Properties

2-Methylpentane-3-sulfonamide belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a hydrocarbon chain. The structure can be represented as follows:

This compound's unique structure contributes to its biological activity, influencing its interactions with various biological targets.

Sulfonamides, including 2-Methylpentane-3-sulfonamide, primarily exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the production of folate necessary for DNA synthesis in bacteria . This mechanism renders sulfonamides bacteriostatic rather than bactericidal.

Inhibition of Enzymes

Recent studies have indicated that compounds similar to 2-Methylpentane-3-sulfonamide can also inhibit various enzymes involved in cancer pathways. For instance, sulfonamide derivatives have shown potential as inhibitors of carbonic anhydrase and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial in tumor progression and angiogenesis .

Cytotoxic Effects

The cytotoxicity of 2-Methylpentane-3-sulfonamide was evaluated against several cancer cell lines. In vitro studies revealed that certain derivatives exhibit significant cytotoxic activity, with IC50 values indicating their effectiveness:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Methylpentane-3-sulfonamide | HepG-2 | 16.90 ± 0.09 |

| MCF-7 | 19.57 ± 0.12 | |

| A-549 | >100 |

These values suggest that while some derivatives are potent against specific cancer cell lines, they may exhibit reduced effectiveness against others .

Safety Profile

The safety profile of sulfonamides is critical for their therapeutic application. Studies have shown that the IC50 values for normal cell lines (e.g., RPE-1) were significantly higher (78.27 ± 1.56 to 87.22 ± 0.73 μM), indicating a favorable safety margin for potential therapeutic use .

Case Studies and Research Findings

Recent research has highlighted the potential of 2-Methylpentane-3-sulfonamide in various applications:

- Anticancer Activity : A study demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving p53 activation and modulation of apoptotic proteins such as Bax and Bcl-2 .

- Antibacterial Properties : Similar compounds have been used effectively against gram-positive and some gram-negative bacteria, supporting the notion that 2-Methylpentane-3-sulfonamide may also possess antibacterial properties .

- Environmental Impact : Research indicates that sulfonamides can persist in the environment, raising concerns about their ecological effects and necessitating further investigation into their biodegradability and environmental toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylpentane-3-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves sulfonylation of 2-methylpentan-3-amine using sulfonyl chlorides under basic conditions. Optimization can be achieved by varying solvents (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during workup ensures minimal byproduct formation .

- Data Consideration : Yield improvements (e.g., from 60% to >85%) can be tracked using gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing 2-Methylpentane-3-sulfonamide, and what key spectral markers should be prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonamide group (–SO₂NH–) and methyl branching. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 179.2) .

- Data Consideration : Cross-referencing with PubChem or EPA DSSTox entries ensures alignment with standardized spectral libraries .

Q. How can researchers assess the stability of 2-Methylpentane-3-sulfonamide under varying storage conditions?

- Methodology : Accelerated stability studies under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C) over 4–12 weeks, with periodic HPLC analysis to detect degradation products (e.g., sulfonic acid derivatives). UV-Vis spectroscopy monitors absorbance shifts indicative of structural changes .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological activity of 2-Methylpentane-3-sulfonamide, particularly its enzyme inhibition potential?

- Methodology : Use in vitro enzyme assays (e.g., carbonic anhydrase or proteases) with fluorogenic substrates. Dose-response curves (0.1–100 µM) and IC₅₀ calculations validate inhibitory potency. Include positive controls (e.g., acetazolamide) and validate results with triplicate trials to address variability .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from differences in buffer systems or enzyme isoforms. Meta-analyses of published datasets (e.g., PubChem BioAssay) are recommended .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of 2-Methylpentane-3-sulfonamide?

- Methodology : Employ standardized protocols (OECD Guidelines 105, 117) for logP (shake-flask method) and solubility (saturation shake-flask with HPLC quantification). Cross-validate using computational tools (e.g., ALOGPS or SwissADME) to identify outliers and refine experimental parameters .

Q. What strategies improve reproducibility in synthesizing 2-Methylpentane-3-sulfonamide derivatives for structure-activity relationship (SAR) studies?

- Methodology : Implement automated workflow systems (e.g., LabVoice or ELN platforms) to document reaction parameters (e.g., stirring rates, reagent purity). Use design-of-experiment (DoE) software (e.g., MODDE) to optimize multi-variable conditions and reduce batch-to-batch variability .

Q. How can computational modeling predict the interactions of 2-Methylpentane-3-sulfonamide with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities to target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What safety protocols are essential when handling 2-Methylpentane-3-sulfonamide in laboratory settings?

- Methodology : Follow GHS-compliant guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, and store in airtight containers away from light. First-aid measures for inhalation include immediate fresh air exposure and medical consultation if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.